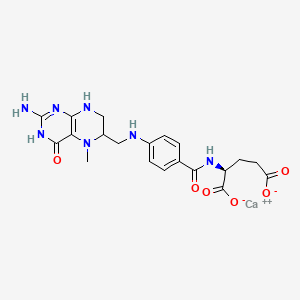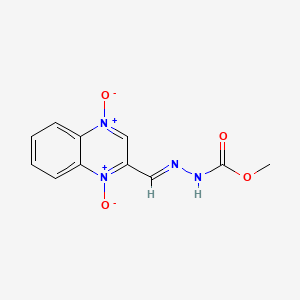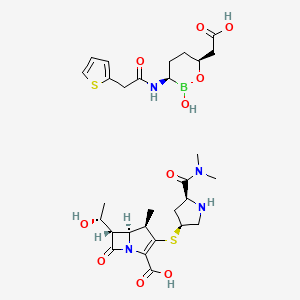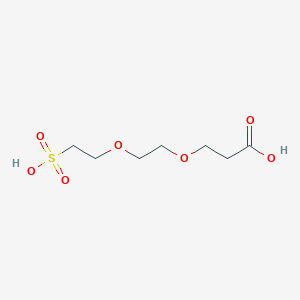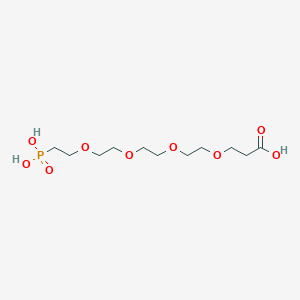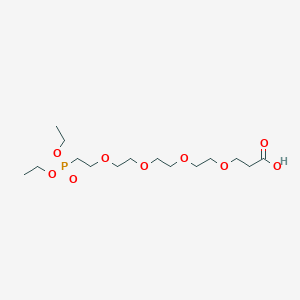
CCG215022
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCG-215022 is a G protein-coupled receptor kinase (GRK) inhibitor (IC50s = 3.9, 0.15, and 0.38 μM for GRK1, GRK2, and GRK5, respectively). It is selective for GRKs over protein kinase A (PKA; IC50 = 120 μM). CCG-215022 (500 nM) increases contractility in isoproterenol-stimulated isolated mouse cardiomyocytes. It prevents the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human ULTR myometrial cells and isolated rat mesenteric smooth muscle cells (MSMCs), respectively (IC50s = 3.09 and 2.95 μM, respectively).
CCG215022 is a potent GRK2 and GRK5 inhibitor. This compound exhibited nanomolar IC50 values against both GRK2 and GRK5 and good selectivity against other closely related kinases such as GRK1 and PKA. Treatment of murine cardiomyocytes with this compound resulted in significantly increased contractility at 20-fold lower concentrations than paroxetine, an inhibitor with more modest selectivity for GRK2. G protein-coupled receptor kinases (GRKs) regulate cell signaling by initiating the desensitization of active G protein-coupled receptors. The two most widely expressed GRKs (GRK2 and GRK5) play a role in cardiovascular disease and thus represent important targets for the development of novel therapeutic drugs.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agents : Dihydropyrimidines, which include derivatives of the compound , have been synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. Some compounds in this class showed significant activity, being more potent than the standard drug isoniazid (Trivedi et al., 2010).
Met Kinase Inhibitors : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, related to the compound, were identified as potent and selective Met kinase inhibitors. This discovery led to the advancement of one analogue into phase I clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles (Schroeder et al., 2009).
Synthesis of Heterocyclic Compounds : The compound and its derivatives have been used in the synthesis of various heterocyclic compounds, such as thiazolo and triazolo-pyrimidines, which have potential applications in drug development (Haiza et al., 2000).
Antimicrobial and Anticancer Activity : Some derivatives of this compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, some compounds demonstrated promising results against microbial strains and certain cancer cell lines (Verma & Verma, 2022).
Inhibition of 5-Lipoxygenase Agents : A novel series of pyrazolopyrimidines derivatives related to this compound were synthesized and found to inhibit 5-lipoxygenase, showing potential as anticancer agents (Rahmouni et al., 2016).
Rho Kinase Inhibitors : Derivatives of the compound have been designed and synthesized as Rho kinase inhibitors, demonstrating good activities against ROCK I, a protein kinase involved in various cellular functions (Yao et al., 2018).
Wirkmechanismus
Target of Action
CCG215022 is a potent and selective inhibitor of G protein-coupled receptor kinases (GRKs), specifically GRK2, GRK5, and GRK1 . These kinases play a crucial role in the regulation of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.
Mode of Action
This compound interacts with its targets (GRK2, GRK5, and GRK1) by binding to their active sites . It exhibits nanomolar potency against both GRK2 and GRK5, and is at least 20-fold more potent than Paroxetine . Its 2-pyridylmethyl amide side chain occupies the hydrophobic subsite of the active site where it forms three additional hydrogen bonds, including one with the catalytic lysine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GPCR signaling pathway . By inhibiting GRKs, this compound prevents the phosphorylation of activated GPCRs, thereby reducing the desensitization of these receptors . This results in prolonged and enhanced signaling through the GPCR pathway.
Pharmacokinetics
It is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies.
Result of Action
The inhibition of GRKs by this compound leads to enhanced contractility in murine cardiomyocytes . This is due to the reduced desensitization of GPCRs, leading to prolonged signaling and increased cellular responses .
Biochemische Analyse
Biochemical Properties
CCG215022 is known for its role in inhibiting GRKs, specifically GRK2, GRK5, and GRK1, with IC50 values of 0.15±0.07 μM, 0.38±0.06 μM, and 3.9±1 μM, respectively . The compound interacts with these kinases by binding to their active sites, thereby preventing their interaction with G protein-coupled receptors (GPCRs). This inhibition disrupts the phosphorylation of GPCRs, which is a crucial step in the desensitization and internalization of these receptors. By inhibiting GRKs, this compound can modulate various signaling pathways that are regulated by GPCRs.
Cellular Effects
This compound has been shown to influence various cellular processes. In murine cardiomyocytes, treatment with this compound significantly increases contractility at concentrations 20-fold lower than those required for other inhibitors like Paroxetine . This compound also affects cell signaling pathways by preventing the desensitization of histamine H1 receptor- and purinergic P2Y2 receptor-driven phospholipase C signaling in human myometrial cells and isolated rat mesenteric smooth muscle cells . These effects highlight the compound’s potential in modulating cellular responses and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active sites of GRKs, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of GPCRs, which is essential for their desensitization and internalization. By blocking this process, this compound maintains the active state of GPCRs, allowing for prolonged signaling. Additionally, the compound’s selectivity for GRKs over other kinases, such as protein kinase A (PKA), ensures targeted modulation of GPCR signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that the compound maintains its inhibitory activity over extended periods, ensuring consistent results in biochemical assays. Long-term exposure to this compound in cellular models has demonstrated sustained effects on cellular signaling and function, indicating its potential for chronic studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits GRK activity without causing significant adverse effects. At higher doses, some toxic effects have been observed, including alterations in cardiac function and potential hepatotoxicity . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with GRKs. The compound’s inhibition of GRKs affects the phosphorylation and subsequent signaling of GPCRs, which are involved in numerous metabolic processes. By modulating these pathways, this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in target tissues. Once inside the cell, this compound interacts with GRKs and other proteins, influencing its localization and activity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with GRKs and other cytoplasmic proteins. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity, as it ensures that this compound can effectively inhibit GRKs and modulate GPCR signaling pathways .
Eigenschaften
IUPAC Name |
4-[4-fluoro-3-(pyridin-2-ylmethylcarbamoyl)phenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN7O3/c1-14-22(25(36)32-17-6-8-21-16(10-17)12-30-34-21)23(33-26(37)31-14)15-5-7-20(27)19(11-15)24(35)29-13-18-4-2-3-9-28-18/h2-12,23H,13H2,1H3,(H,29,35)(H,30,34)(H,32,36)(H2,31,33,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMBNKDQXGINRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)C(=O)NCC3=CC=CC=N3)C(=O)NC4=CC5=C(C=C4)NN=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
